Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate” is a chemical compound. It is also known as “(4-Hydroxy-3-nitrophényl)acétate de méthyle” in French . It appears as a colorless to white to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The molecular weight of “Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate” is 227.17 . Its IUPAC name is methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate and its Inchi Code is 1S/C9H9NO6/c1-16-9(13)8(12)5-2-3-7(11)6(4-5)10(14)15/h2-4,8,11-12H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate” is a powder with a melting point of 102-103 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of 4-Hydroxy-2-pyrones
“Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate” is a potential precursor in the synthesis of 4-Hydroxy-2-pyrones . These pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . They are widespread in nature and possess versatile bioactivity that makes them an attractive target for synthesis and modification .
Functional Cellulose-Based Materials
This compound could potentially be used in the development of functional cellulose-based materials . Cellulose has sparked considerable interest in the advancement of biodegradable functional materials owing to its abundant natural sources and exceptional biocompatibility .
Anti-Infective Agent
“Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate” may have potential as an anti-infective agent in human microbial infections . For instance, it could potentially be used to arrest the cell cycle at the S and G2/M phase in Candida albicans .
Anti-Cancer Agents
This compound could potentially be used in the design and synthesis of novel anti-cancer agents . It could be used to optimize the crystal structure of related compounds, which could enhance their anti-cancer properties .
Ice-Nucleation Activity Enhancement
“Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate” has been used to enhance the ice-nucleation activity of Xanthomonas campestris . This could potentially be used in various applications, such as in the development of frost-resistant crops .
Synthesis of Natural Products
This compound could potentially be used in the synthesis of natural products . For instance, it could be used in the synthesis of 4-hydroxy-3-nitrophenylacetyl caproic acid .
Safety and Hazards
properties
IUPAC Name |
methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-16-9(13)8(12)5-2-3-7(11)6(4-5)10(14)15/h2-4,8,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMGVWXUGBHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.